Rabeprazol-d3-Natriumsalz

Übersicht

Beschreibung

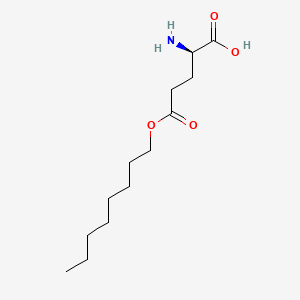

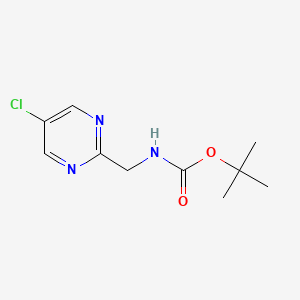

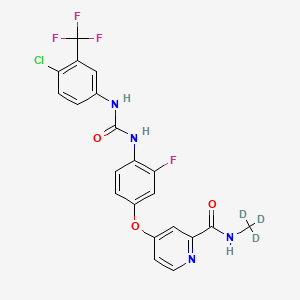

Rabeprazole-d3 Sodium Salt is a stable isotope labelled analytical standard . It is a prodrug that turns into its active sulphenamide form in the acidic environment of the parietal cells . The molecular formula is C18H17D3N3NaO3S and the molecular weight is 384.44 .

Synthesis Analysis

Rabeprazole sodium is extremely unstable and degrades in acidic environments . A study aimed to develop immediate-release oral rabeprazole sodium tablets with rapid efficacy and gastric stability for the treatment of gastroesophageal reflux disease . The study applied the quality by design (QbD) approach to formulate and optimize an immediate-release dry-coated tablet containing rabeprazole sodium as an inner core with an outer sodium bicarbonate layer to stabilize the active pharmaceutical ingredient at gastric pH .Molecular Structure Analysis

The molecular formula of Rabeprazole-d3 Sodium Salt is C18H17D3N3NaO3S . The structure of Rabeprazole-d3 Sodium Salt is a substituted benzimidazole proton pump inhibitor .Chemical Reactions Analysis

Rabeprazole sodium is a proton pump inhibitor that irreversibly blocks H+ -ATPase and K+ -ATPase involved in the final stage of gastric acid secretion . It achieves this by passing through the parietal basement membrane and accumulating in the secretory canaliculus, where it becomes activated when the gastric acid pH is <4.0 . It is then converted to the sulfenamide form and covalently binds the cysteine group in the proton pump, thereby irreversibly inhibiting acid secretion .Physical And Chemical Properties Analysis

Rabeprazole-d3 Sodium Salt has a molecular weight of 384.44 . It is a neat product . The exact mass is 384.13113720 g/mol and the monoisotopic mass is 384.13113720 g/mol .Wissenschaftliche Forschungsanwendungen

Behandlung von Magen-Darm-Erkrankungen

Rabeprazol-d3-Natriumsalz wird hauptsächlich zur Behandlung von Magen-Darm-Erkrankungen wie Magengeschwüren, Zwölffingerdarmgeschwüren und gastroösophagealer Refluxkrankheit (GERD) eingesetzt. Es wirkt, indem es das H+/K+-ATPase-Enzym hemmt und so die Magensäuresekretion effektiv reduziert .

Management des Zollinger-Ellison-Syndroms

Diese Verbindung ist auch bei der Behandlung des Zollinger-Ellison-Syndroms wirksam, einer Erkrankung, die durch übermäßige Magensäureproduktion aufgrund von Tumoren gekennzeichnet ist .

Therapie der erosiven Ösophagitis

this compound wird bei der Therapie der erosiven Ösophagitis eingesetzt und bietet Linderung von Entzündungen und Erosionen der Speiseröhre, die durch den Rückfluss von Magensäure verursacht werden .

Analytische Forschung

Die deuterierte Form von Rabeprazol (Rabeprazol-d3) kann in der analytischen Forschung verwendet werden, um die Pharmakokinetik und Stoffwechselwege von Rabeprazol mit verbesserter Genauigkeit zu untersuchen, da die schwereren Isotope besondere Eigenschaften haben.

5. Quality by Design (QbD) in Pharmaceutical Development In der pharmazeutischen Entwicklung kann Rabeprazol-d3 im Rahmen eines Quality-by-Design-Ansatzes verwendet werden, um Formulierungen zu optimieren, wie z. B. Tabletten mit sofortiger Freisetzung, die eine Stabilität bei Magen-pH-Werten erfordern .

Anwendungen in der Nanotechnologie

Rabeprazol-d3 kann in Nanoröhren integriert werden, um gesteuerte Freisetzungseigenschaften zu erzielen, die die gezielte Abgabe und Wirksamkeit verbessern .

Wirkmechanismus

Target of Action

Rabeprazole-d3 Sodium Salt, commonly known as Rabeprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system , also known as the proton pump , located at the secretory surface of the gastric parietal cells . This enzyme system plays a crucial role in the final stage of gastric acid secretion .

Mode of Action

Rabeprazole is a prodrug that transforms into its active sulphenamide form in the acidic environment of the parietal cells . It works by inhibiting the H+/K+ ATPase enzyme system . This inhibition suppresses both basal and stimulated gastric acid secretion in a dose-dependent manner . The pKa of Rabeprazole is around 5.0, meaning it doesn’t require a lot of acid to activate .

Biochemical Pathways

By inhibiting the H+/K+ ATPase enzyme system, Rabeprazole blocks the final step of gastric acid secretion . This action disrupts the biochemical pathway responsible for the production of gastric acid, thereby reducing the amount of acid produced in the stomach .

Pharmacokinetics

Rabeprazole is well absorbed orally, with a bioavailability of 52% . It is metabolized in the liver by the CYP2C19 and CYP3A4 enzymes . The metabolites include thioether carboxylic acid metabolite, thioether glucuronide metabolite, and sulfone metabolite . The elimination half-life of Rabeprazole is approximately 1 hour, and 90% of the drug is excreted via the kidneys as metabolites .

Result of Action

The inhibition of gastric acid secretion by Rabeprazole leads to a decrease in stomach acidity . This effect is beneficial for the treatment and prevention of conditions in which gastric acid directly worsens symptoms, such as duodenal and gastric ulcers . It also provides symptomatic relief in the setting of gastroesophageal reflux disease (GERD), a condition characterized by prolonged exposure to gastric acid in the esophagus .

Action Environment

Rabeprazole is extremely unstable and degrades in acidic environments . Therefore, it is typically manufactured and supplied in enteric-coated tablet form to protect it from the acidic environment of the stomach . The development of immediate-release tablets containing Rabeprazole as an inner core with an outer sodium bicarbonate layer has been explored to stabilize the active pharmaceutical ingredient at gastric pH .

Safety and Hazards

Rabeprazole may cause serious side effects . It may cause severe stomach pain, diarrhea that is watery or bloody, sudden pain or trouble moving your hip, wrist, or back, seizure (convulsions), kidney problems, new or worsening symptoms of lupus, low magnesium, or signs of bleeding (if you also take warfarin) . Taking rabeprazole long-term may cause you to develop stomach growths called fundic gland polyps . If you use rabeprazole for longer than 3 years, you could develop a vitamin B-12 deficiency .

Zukünftige Richtungen

Rabeprazole is used short-term to treat symptoms of gastroesophageal reflux disease (GERD) in adults and children who are at least 1 year old . It is also used in adults to promote healing of duodenal ulcers or erosive esophagitis (damage to your esophagus caused by stomach acid) . Rabeprazole may also be given with an antibiotic to prevent duodenal ulcer caused by infection with Helicobacter pylori (H. pylori) . It is not for immediate relief of heartburn symptoms .

Eigenschaften

IUPAC Name |

sodium;2-[[3-methyl-4-[3-(trideuteriomethoxy)propoxy]pyridin-2-yl]methylsulfinyl]benzimidazol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N3O3S.Na/c1-13-16(19-9-8-17(13)24-11-5-10-23-2)12-25(22)18-20-14-6-3-4-7-15(14)21-18;/h3-4,6-9H,5,10-12H2,1-2H3;/q-1;+1/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCQSTCYZUOBHN-MUTAZJQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3[N-]2)OCCCOC.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OCCCOC1=C(C(=NC=C1)CS(=O)C2=NC3=CC=CC=C3[N-]2)C.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N3NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676128 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1216494-11-9 | |

| Record name | Sodium 2-[(3-methyl-4-{3-[(~2~H_3_)methyloxy]propoxy}pyridin-2-yl)methanesulfinyl]benzimidazol-1-ide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R)-1-[(5R)-3,6-Dimethoxy-5-propan-2-yl-2,5-dihydropyrazin-2-yl]-2-methylpropan-1-ol](/img/structure/B565796.png)

![3,3,12,12-Tetramethyl-1,5,10,14-tetraoxadispiro[5.2.5.2]hexadecane](/img/structure/B565807.png)

![5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol](/img/structure/B565814.png)

![4-[2-[2-Hydroxyethyl(Phenyl)amino]-2-Oxidanylidene-Ethyl]-~{n}-Oxidanyl-Benzamide](/img/structure/B565816.png)